molecular formula C29H29N3O4 B2609726 N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894552-31-9

N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2609726
CAS No.: 894552-31-9
M. Wt: 483.568
InChI Key: VUDNGQOADRPDGE-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide features a complex heterocyclic framework comprising a fused [1,4]dioxino[2,3-g]quinolin core. This core integrates a dioxane ring with a quinoline scaffold, modified at the 6-position by an acetamide group substituted with a 2,5-dimethylphenyl moiety. Additionally, the 8-position of the quinolin ring is functionalized with a [(4-methylphenyl)amino]methyl group.

Key structural elements influencing its properties include:

  • Dioxane-quinoline fusion: Enhances rigidity and may improve metabolic stability compared to simpler quinoline derivatives .
  • Aryl acetamide substituents: The 2,5-dimethylphenyl and 4-methylphenyl groups likely contribute to lipophilicity, affecting membrane permeability and target binding .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-18-5-8-23(9-6-18)30-16-22-13-21-14-26-27(36-11-10-35-26)15-25(21)32(29(22)34)17-28(33)31-24-12-19(2)4-7-20(24)3/h4-9,12-15,30H,10-11,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNGQOADRPDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)C)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (CAS#: 72906-37-7) is a complex organic compound with potential biological activities that warrant detailed exploration. This article summarizes the available research findings on its biological activity, including antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C30H26N2O5S
  • Molecular Weight : 526.603 g/mol
  • LogP : 6.801 (indicating high lipophilicity)

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline and dioxin compounds exhibit significant antimicrobial properties. The compound has been synthesized and characterized for its biological activity against various pathogens.

Case Studies

  • Antibacterial Activity :
    • A study evaluated a series of quinoline derivatives for their antibacterial efficacy against Xanthomonas oryzae and Xanthomonas axonopodis. The results showed that certain derivatives exhibited potent inhibition compared to standard antibiotics .
    • The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function.
  • Antifungal Activity :
    • In vitro assays demonstrated that some derivatives showed activity against phytopathogenic fungi. However, the specific compound's effectiveness remains to be thoroughly evaluated in this context .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
  • Interaction with DNA/RNA : The quinoline moiety may intercalate into nucleic acids, affecting replication and transcription processes.

Research Findings Summary

Study FocusFindingsReference
AntibacterialPotent activity against Xanthomonas species; superior to commercial antibiotics
AntifungalLimited efficacy against tested fungal strains; further research needed
MechanismPotential disruption of cell membranes and inhibition of metabolic pathways

Comparison with Similar Compounds

Quinoline vs. Dioxinoquinoline Derivatives

  • Compound 9b (N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide): Shares the acetamide-linked aryl group (3,5-dimethylphenyl) but lacks the dioxane ring. Instead, it features a methoxy-substituted quinolin-4-ol core. This structural simplification reduces molecular weight (MW 337.6 vs. ~500 for the target compound) and may alter solubility and binding kinetics .
  • Compound 9c (2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide): Replaces the methoxy group with a chloro substituent, demonstrating how halogenation can enhance cytotoxicity in some cancer models .

Quinoxaline Derivatives

  • Compound 4a (N-(2,3-diphenylquinoxalin-6-yl)acetamide): Features a quinoxaline core instead of quinoline, with a thio-linked pyrimidinyl group.

Substituent Effects

Aryl vs. Alkyl Acetamide Groups

  • Compounds 3h–i and 4a–d (): These derivatives bear long alkyl chains (e.g., tetradecanamide, hexadecanamide) instead of aryl groups. They exhibit high melting points (>250°C) due to strong van der Waals interactions, contrasting with the target compound’s likely lower melting point (unreported) due to bulky, less ordered aryl substituents .

Amino vs. Hydroxyl/Methoxy Groups

  • This difference could modulate interactions with enzymatic active sites .

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